
Epinephrine Sulfonic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epinephrine Sulfonic Acid-d3, also known by its synonyms HY-139483S and CS-0202607, is a compound with the molecular formula C9H13NO5S . It has a molecular weight of 250.29 g/mol . It is the deuterium-labeled version of Epinephrine Sulfonic Acid .
Molecular Structure Analysis
The IUPAC name for Epinephrine Sulfonic Acid-d3 is 1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid . The InChI string and the Canonical SMILES are also provided for further structural analysis .
Physical And Chemical Properties Analysis
Epinephrine Sulfonic Acid-d3 has a molecular weight of 250.29 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 250.07027393 g/mol .
科学的研究の応用
Electrochemical Detection and Sensing
Sensitive Determination of Epinephrine : A modified sensor using diphenylamine sulfonic acid (DPSA) has been developed for the sensitive determination of epinephrine. This sensor enhances current values and allows for the separation of substances compared to bare electrodes. It demonstrates successful detection of epinephrine in the presence of ascorbic acid, highlighting its potential for real-sample analysis such as human blood serum and urine (Erdoğdu, 2020).
Selective Electrochemical Detection : Gold nanoporous materials, due to their high surface area and unique properties, have been applied for the selective determination of epinephrine, demonstrating high selectivity and sensitivity in detecting low concentrations of epinephrine in the presence of other substances (Fouad & El-said, 2016).
Interaction with Sulfonic Acid Derivatives
- Sulfotransferase Activity : Human sulfotransferase SULT1A3, which specifically catalyzes the sulfonation of monoamines such as dopamine, epinephrine, and norepinephrine, has been studied for its unique substrate specificity. The crystal structure of SULT1A3 in complex with dopamine provides insights into the molecular basis for its activity and the role of sulfonation in modulating biological functions (Lu et al., 2005).
Analytical Applications in Pharmacology and Toxicology
- Sulfonation in Pharmacology : Sulfonation plays a critical role in modulating the biological activities of numerous endogenous and foreign chemicals, including hormones, neurotransmitters, and drugs. This process, catalyzed by the sulfotransferase enzyme family, can activate or inactivate xenobiotics and endogenous compounds, highlighting the importance of sulfonation in drug metabolism and toxicology (Kauffman, 2004).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Epinephrine Sulfonic Acid-d3 . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
CAS番号 |
1346604-55-4 |
|---|---|
製品名 |
Epinephrine Sulfonic Acid-d3 |
分子式 |
C9H13NO5S |
分子量 |
250.283 |
IUPAC名 |
1-(3,4-dihydroxyphenyl)-2-(trideuteriomethylamino)ethanesulfonic acid |
InChI |
InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)/i1D3 |
InChIキー |
TYYGQMPOZGEFQL-FIBGUPNXSA-N |
SMILES |
CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O |
同義語 |
3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]benzenemethanesulfonic Acid; 3,4-Dihydroxy-α-[(methyl-d3-amino)methyl]-α-toluenesulfonic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



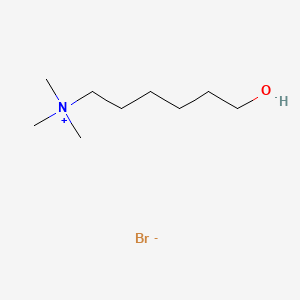
![1-[2-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B585016.png)
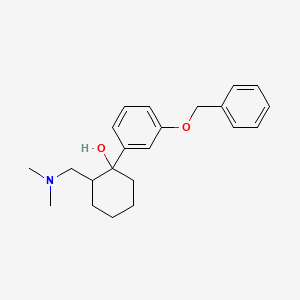
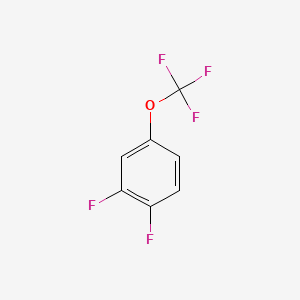
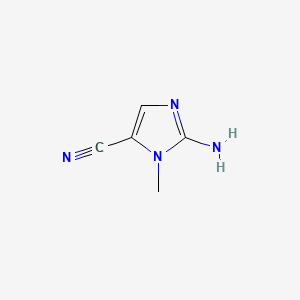
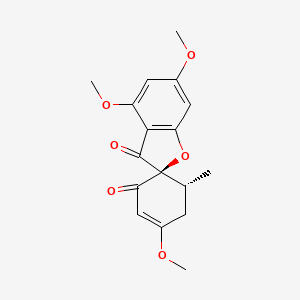
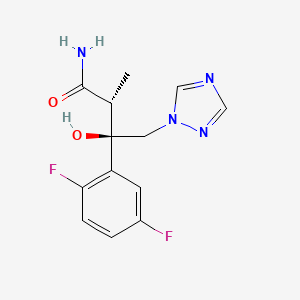
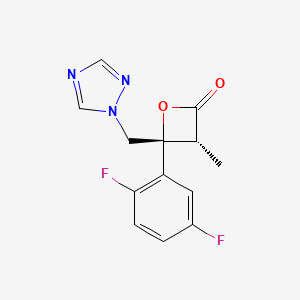
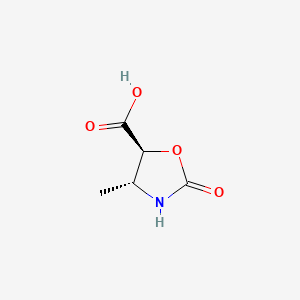
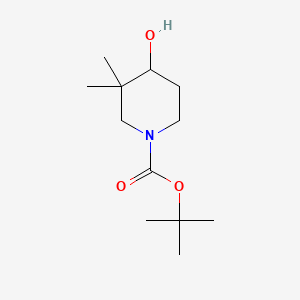
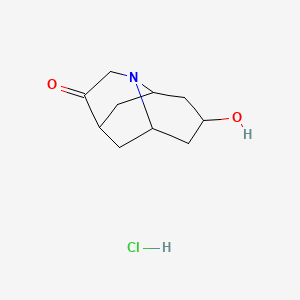
![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)